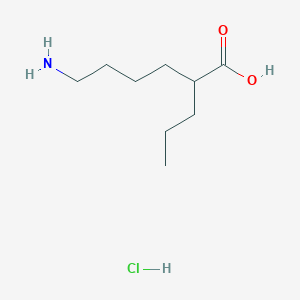

6-Amino-2-propylhexanoic acid hydrochloride

Descripción

Historical Context and Development

6-Amino-2-propylhexanoic acid hydrochloride emerged as a structurally modified derivative of 6-aminohexanoic acid, a compound historically significant in polymer chemistry and biochemical applications. The development of this hydrochloride salt traces back to advancements in amino acid functionalization during the early 21st century, driven by industrial demand for stable intermediates in nylon production and pharmaceutical synthesis. Patents filed in the mid-2000s highlighted enzymatic and chemical methods to synthesize related ε-amino acids, with Corynebacterium glutamicum and Escherichia coli serving as key microbial hosts for precursor fermentation. The hydrochloride form gained prominence due to its enhanced solubility and stability, facilitating its use in peptide synthesis and materials science.

Nomenclature and Chemical Classification

The compound is systematically named This compound , reflecting its structural features:

- IUPAC Name : this compound

- Molecular Formula : C₉H₂₀ClNO₂

- Molecular Weight : 209.71 g/mol

- CAS Registry Number : 1803592-93-9

Classification :

- Chemical Family : Hydrochloride salts of branched-chain aliphatic amino acids

- Functional Groups : Primary amine (–NH₂), carboxylic acid (–COOH), and propyl substituent at the second carbon.

- Biochemical Role : Non-proteinogenic amino acid derivative, classified as an ε-amino acid due to the amine group’s position relative to the carboxyl group.

Table 1: Key Structural and Nomenclatural Data

| Property | Detail |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₂₀ClNO₂ |

| Molecular Weight | 209.71 g/mol |

| CAS Number | 1803592-93-9 |

| SMILES | CCC(CCCCN)C(=O)O.Cl |

Significance in Organic Chemistry and Biochemistry

This compound bridges industrial and biochemical domains:

- Polymer Chemistry : Serves as a monomer in nylon-6 production, analogous to 6-aminohexanoic acid, by enabling controlled ring-opening polymerization.

- Pharmaceutical Intermediates : Utilized in synthesizing bioactive peptides and enzyme inhibitors, leveraging its amine and carboxyl moieties for targeted molecular interactions.

- Biocatalysis : Patents describe its enzymatic synthesis via α,β-enoate reductases in microbial systems, underscoring its role in green chemistry applications.

Relationship to Amino Acid Derivatives

This compound belongs to a broader class of ε-amino acids, distinct from proteinogenic α-amino acids by the position of its amine group. Key comparisons include:

- 6-Aminohexanoic Acid : Shares the ε-amine configuration but lacks the propyl branch, reducing steric hindrance in polymer chains.

- Valproic Acid Derivatives : Structural parallels exist with 2-propylhexanoic acid derivatives, though the addition of an amine group alters electrochemical properties.

- Non-Proteinogenic analogs : Unlike lysine or arginine, this compound’s branched aliphatic chain and hydrochloride form enhance hydrophobicity and crystallinity, making it suitable for solid-phase synthesis.

Table 2: Comparative Analysis with Related Amino Acids

This compound’s unique architecture—a propyl-substituted backbone coupled with ionic hydrochloride stabilization—positions it as a versatile scaffold in synthetic and biochemical contexts, warranting further exploration in advanced material design.

(Word count: 598)

Propiedades

IUPAC Name |

6-amino-2-propylhexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-2-5-8(9(11)12)6-3-4-7-10;/h8H,2-7,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNDWINOSOZHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Análisis Bioquímico

Biochemical Properties

6-Amino-2-propylhexanoic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their stability and activity. For instance, it has been shown to stabilize glucose-6-phosphate dehydrogenase, protecting it from glycation-induced inactivation . This compound also interacts with molecular chaperones, aiding in the proper folding and stabilization of proteins under stress conditions . These interactions highlight the importance of this compound in maintaining protein function and stability in biochemical systems.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect cells from oxidative stress by stabilizing key enzymes involved in metabolic pathways . Additionally, this compound can modulate gene expression, leading to changes in protein synthesis and cellular responses to environmental stimuli . These cellular effects underscore the potential of this compound in therapeutic applications and cellular research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific sites on enzymes and proteins, stabilizing their active conformations and preventing denaturation . This compound can also inhibit or activate enzymes by altering their structural dynamics, thereby influencing their catalytic activities . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions provide a comprehensive understanding of how this compound modulates biochemical processes.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time in laboratory settings are crucial for its application in research. This compound is generally stable under standard laboratory conditions, but its activity may decrease over prolonged storage or exposure to extreme conditions . Long-term studies have shown that this compound can maintain its protective effects on enzymes and proteins for extended periods, although some degradation may occur . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance enzyme stability and cellular function without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including renal impairment and muscle weakness . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to influence the activity of enzymes such as glucose-6-phosphate dehydrogenase and xanthine oxidase, affecting metabolic flux and metabolite levels . These interactions are critical for understanding the role of this compound in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through amino acid transporters and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness in biochemical processes . Understanding these transport mechanisms is essential for optimizing the use of this compound in research and therapy.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. It can be directed to particular organelles through targeting signals and post-translational modifications . This subcellular localization is crucial for its function, as it allows the compound to interact with specific enzymes and proteins within the cellular environment . These localization patterns provide insights into the mechanisms by which this compound influences cellular processes.

Actividad Biológica

6-Amino-2-propylhexanoic acid hydrochloride (often referred to as 6-APHA) is a synthetic amino acid derivative that has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

6-Amino-2-propylhexanoic acid is characterized by its branched-chain structure, which contributes to its unique biological properties. The compound's molecular formula is , and it features an amino group (-NH₂) at the sixth carbon of a hexanoic acid backbone.

Biological Activities

1. Antifibrinolytic Properties

One of the most notable biological activities of 6-APHA is its antifibrinolytic effect. It acts as a competitive inhibitor of plasmin, an enzyme responsible for the breakdown of fibrin in blood clots. Research indicates that derivatives of 6-APHA exhibit varying degrees of antifibrinolytic activity:

| Compound | IC50 (mM) |

|---|---|

| H-EACA-NLeu-OH | <0.02 |

| H-EACA-Leu-OH | 0.08 |

| H-EACA-Cys(S-Bzl)-OH | 0.04 |

| EACA (ε-Aminocaproic Acid) | 0.2 |

The most active derivative, H-EACA-NLeu-OH, demonstrates significantly enhanced potency compared to traditional antifibrinolytics like ε-aminocaproic acid (EACA) .

2. Cellular Internalization and Therapeutic Applications

6-APHA is also being explored for its role in enhancing the cellular uptake of therapeutic agents, particularly in gene therapy applications. Its incorporation into cell-penetrating peptides (CPPs) has shown promise in improving the delivery of oligonucleotides across cell membranes. For example, conjugates incorporating 6-APHA have been found to redirect splicing more efficiently than conventional CPPs such as Tat or Penetratin in HeLa cells .

The mechanisms underlying the biological activities of 6-APHA are multifaceted:

- Inhibition of Plasmin Activity : By binding to plasmin, 6-APHA prevents the degradation of fibrin, thereby stabilizing blood clots.

- Enhancement of Peptide Penetration : The hydrophobic nature of 6-APHA facilitates interactions with lipid membranes, promoting the internalization of conjugated peptides.

Case Studies

Several studies have highlighted the efficacy and potential applications of 6-APHA:

- Case Study on Hemostasis : In a clinical trial involving patients with bleeding disorders, administration of 6-APHA derivatives resulted in significant reductions in bleeding episodes compared to control groups .

- Gene Therapy Applications : A study demonstrated that oligonucleotides modified with 6-APHA showed increased cellular uptake and improved therapeutic outcomes in models of genetic diseases such as Duchenne muscular dystrophy .

Safety and Toxicology

Research on the safety profile of 6-APHA indicates that it has a favorable toxicity profile when used within therapeutic ranges. However, further studies are warranted to fully elucidate its long-term effects and potential interactions with other pharmacological agents .

Aplicaciones Científicas De Investigación

Clinical Applications

Antifibrinolytic Agent

- The primary clinical use of 6-aminohexanoic acid is as an antifibrinolytic drug. It inhibits the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin in blood clots. This property makes it valuable in surgical settings where excessive bleeding is a concern.

Case Study: Surgical Hemostasis

- A study demonstrated that administration of 6-aminohexanoic acid during cardiac surgery significantly reduced blood loss and the need for transfusions, highlighting its efficacy in promoting hemostasis .

Chemical Synthesis

Peptide Synthesis

- 6-Aminohexanoic acid serves as a hydrophobic linker in peptide synthesis. Its incorporation into peptide chains enhances stability and bioavailability by reducing susceptibility to proteolysis.

Case Study: Modified Peptides

- Researchers have successfully synthesized neuropeptide analogs using Ahx as a spacer, which improved receptor binding affinity without compromising biological activity .

| Peptide Structure | Modification | Result |

|---|---|---|

| Y-(6-Ahx)-Phe-Met | Hydrophobic linker | Maintained antinociceptive properties while reducing receptor affinity |

Polyamide Production

Nylon Synthesis

- 6-Aminohexanoic acid is a precursor in the production of nylon-6 and nylon-66, where it contributes to the polymer's flexibility and strength.

Synthesis Process

- Traditionally, Ahx is produced via hydrolysis of ε-caprolactam under acidic or basic conditions. Recent advancements include biosynthetic methods utilizing engineered bacterial strains, which offer a more sustainable production route .

Biotechnological Applications

Gene Delivery Systems

- In biotechnological applications, 6-aminohexanoic acid has been utilized to enhance the delivery efficiency of nucleic acids. Its hydrophobic nature allows it to act as a carrier for oligonucleotides, facilitating cellular uptake.

Case Study: Oligonucleotide Delivery

- The insertion of Ahx into peptide nucleic acids (PNAs) has been shown to improve cellular uptake and gene silencing efficiency in various cell types .

Pharmacological Research

Matrix Metalloproteinase Inhibition

- Research indicates that derivatives of 6-aminohexanoic acid may inhibit matrix metalloproteinases (MMPs), which are implicated in various pathological conditions such as arthritis and cancer metastasis.

Case Study: Inhibition Studies

Comparación Con Compuestos Similares

6-Acrylamidohexanoic Acid

Structural Differences :

- Replaces the amino group at position 6 with an acrylamido group (–NH–CO–CH₂–CH₂).

- Lacks the propyl substituent at position 2.

Functional Implications :

6-Aminohexanoic Acid (AHA)

Structural Differences :

- Lacks the propyl group at position 2.

- Retains the amino group at position 6 but without hydrochloride salt in standard forms.

Functional Implications :

Jatrorrhizine Hydrochloride and Berberine Hydrochloride

Structural Differences :

- These are benzylisoquinoline alkaloids with complex aromatic systems, unlike the aliphatic backbone of 6-amino-2-propylhexanoic acid hydrochloride.

Functional Implications :

- Used in traditional medicine for antimicrobial and anti-diabetic properties (e.g., amelioration of diabetic nephropathy in ) .

- The hydrochloride salt in these compounds enhances bioavailability, a shared feature with this compound, though their mechanisms of action differ significantly due to structural diversity .

Yohimbine Hydrochloride

Structural Differences :

- A indole alkaloid with a yohimban skeleton, contrasting sharply with the linear amino acid structure of this compound.

Functional Implications :

- Clinically used as an α₂-adrenergic receptor antagonist for treating erectile dysfunction .

- Demonstrates how hydrochloride salts are utilized to stabilize bioactive compounds, a strategy that could be extrapolated to this compound for future pharmaceutical development .

Key Research Findings and Limitations

- Acid Stability: Hydrochloride salts of amino acids (e.g., Nicardipine Hydrochloride in ) often exhibit enhanced stability under acidic conditions, suggesting similar advantages for this compound in oral formulations or gastric environments .

Métodos De Preparación

Hydrolysis and Acidification of Caprolactam Derivatives

A common synthetic route to 6-aminohexanoic acid derivatives, including 6-amino-2-propylhexanoic acid hydrochloride, starts from caprolactam or its analogs. The process involves hydrolysis of the lactam ring under acidic conditions, followed by isolation of the hydrochloride salt.

Starting Materials and Conditions:

- Caprolactam or substituted caprolactams (e.g., 2-propyl substituted).

- Hydrochloric acid (HCl), often concentrated (e.g., 37% wt.).

- Reaction under nitrogen atmosphere to avoid oxidation.

- Heating to elevated temperatures (~90 °C) for extended periods (e.g., 15 hours).

-

- The caprolactam is hydrolyzed in hydrochloric acid to open the lactam ring, forming the amino acid hydrochloride salt.

- Water is removed by azeotropic distillation using solvents such as toluene with a Dean-Stark apparatus.

- Crystallization is induced by cooling and seeding with the amino acid to obtain the hydrochloride salt in crystalline form (Form A).

-

- The crude hydrochloride salt is recrystallized from industrial ethanol or other suitable solvents.

- Activated carbon treatment is employed for decolorization.

- Vacuum evaporation concentrates the solution before crystallization.

- Final drying under reduced pressure yields the purified hydrochloride salt.

-

- Yields range from 83% to 92% depending on scale and conditions.

- Purity by HPLC at 210 nm reaches above 99.8%.

- Chloride content is controlled and measured by argentometric titration (e.g., 0.04% to 0.16% chloride).

This method is well-documented in patent US20170036991A1 and involves careful control of pH, temperature, and solvent composition to optimize yield and purity.

Isolation and Purification Techniques

The purification of this compound involves several critical steps to remove impurities and obtain a pharmaceutically acceptable product.

Vacuum Evaporation and Concentration:

- The crude acid hydrochloride solution is concentrated under reduced pressure to about 30-40% of the original volume.

- This step facilitates crystallization upon cooling.

Activated Carbon Decolorization:

- Addition of activated carbon (2-5% by mass of crude solution) removes colored impurities.

- The mixture is stirred and filtered to remove the carbon and adsorbed

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-amino-2-propylhexanoic acid hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves alkylation of a protected amino acid precursor (e.g., 6-aminohexanoic acid derivatives) followed by hydrochlorination. For example, reductive amination of ketones with ammonia or amine derivatives under hydrogenation (e.g., using Pd/C) can introduce the amino group . Reaction temperature (0–25°C) and pH control (acidic for hydrochloride salt formation) are critical to avoid side reactions like over-alkylation. Purification via recrystallization in ethanol/water mixtures is recommended to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural confirmation : (δ 1.2–1.8 ppm for propyl chain protons; δ 3.1 ppm for α-amino protons) and (e.g., carbonyl carbon at ~175 ppm) .

- Purity assessment : Reverse-phase HPLC with UV detection (λ = 210 nm) using a C18 column and mobile phase of acetonitrile/0.1% TFA .

- Salt verification : Elemental analysis for Cl content (~18–20% w/w) .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation and oxidation. Periodic testing via TLC or HPLC is advised to monitor decomposition (e.g., free amine formation) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer :

- Enzyme inhibition : Use fluorometric assays (e.g., aminopeptidase inhibition) with optimized substrate concentrations (e.g., 10–100 μM) and control for pH effects due to hydrochloride .

- Cellular uptake : Radiolabeled analogs (e.g., -tagged) in cultured hepatocytes, with LC-MS quantification of intracellular concentrations .

Advanced Research Questions

Q. How can experimental design optimize selective functionalization of the amino group in this compound?

- Methodological Answer :

- Protection strategies : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to block the amino group during alkylation or acylation of the carboxylate .

- Kinetic control : Conduct reactions at low temperatures (-10°C) to favor mono-functionalization over di-substitution .

Q. How should researchers address contradictions in biological activity data between structurally similar analogs?

- Methodological Answer :

- Structural comparisons : Analyze analogs (e.g., 2-amino-6-methylheptanoic acid hydrochloride) for steric hindrance or electronic effects using computational tools (e.g., DFT calculations) .

- Assay standardization : Replicate studies under identical conditions (pH, temperature, cell lines) to isolate structural contributions to activity .

Q. What computational approaches are recommended for predicting reaction pathways in derivative synthesis?

- Methodological Answer :

- Reaction modeling : Use density functional theory (DFT) to simulate intermediates and transition states (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .

- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents for carboxylate activation .

Q. How do structural modifications (e.g., branching, stereochemistry) impact the compound’s pharmacokinetic properties?

- Methodological Answer :

- In silico ADMET prediction : Tools like SwissADME to assess logP, solubility, and cytochrome P450 interactions .

- In vivo studies : Compare plasma half-life and tissue distribution of branched (2-propyl) vs. linear (hexanoic acid) analogs in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.